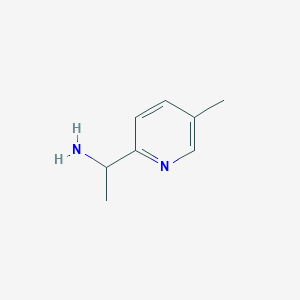

1-(5-Methylpyridin-2-yl)ethanamine

Description

Overview of Pyridine-Containing Amines in Organic Synthesis

Pyridine (B92270), a basic heterocyclic organic compound with the formula C₅H₅N, is a fundamental structural unit found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The pyridine ring is isostructural to benzene, with one methine group replaced by a nitrogen atom, which significantly alters the ring's chemical properties. wikipedia.org The nitrogen atom's presence makes the pyridine ring electron-deficient and imparts basicity. wikipedia.orgresearchgate.net

The reactivity of pyridine can be categorized based on its interaction with different reagents. It undergoes electrophilic substitution, showcasing its aromatic character. However, its reaction with nucleophiles, typically at the 2 and 4 positions, is more facile compared to benzene, behaving similarly to imines and carbonyls. wikipedia.org The nitrogen atom itself can act as a nucleophile and a Lewis base, readily reacting with acids and alkylating agents. wikipedia.org

The incorporation of an amine group onto a pyridine scaffold creates a class of compounds with broad utility in organic synthesis. Nitrogen-containing functional groups are ubiquitous in biologically active natural products and synthetic intermediates, making the development of methods for their synthesis a central focus of chemical research. nih.gov Pyridine-containing amines serve as crucial intermediates for the synthesis of more complex molecules. For instance, they can undergo further functionalization through reactions like N-amination to form N-aminopyridinium salts, which are versatile reagents in their own right. nih.gov Additionally, direct C-H functionalization of the pyridine ring has emerged as a powerful, atom-economical strategy for creating substituted pyridine derivatives under mild conditions. researchgate.net

Significance of Chiral Amines as Synthons

Chiral amines are indispensable components in modern organic synthesis, particularly in the construction of enantiomerically pure molecules. acs.orgnih.gov A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Chiral amines function as versatile synthons, providing a source of chirality that can be transferred to a target molecule. Their significance stems from several key roles:

Building Blocks: Chiral amines are integral structural motifs in a vast number of natural products, drugs, and other biologically active compounds. acs.orgnih.gov It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

Resolving Agents: Chiral amines are widely used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts, which can be separated by crystallization. sigmaaldrich.com

Chiral Catalysts and Ligands: They can act as chiral bases in enantioselective deprotonation reactions or serve as ligands for transition metals in a wide range of asymmetric catalytic transformations. sigmaaldrich.comrsc.org The development of novel chiral phosphorus ligands, many derived from chiral amines, has been a driving force for advancements in asymmetric hydrogenation. acs.org

Given their high demand, especially in the life sciences, significant research efforts have been dedicated to developing efficient and sustainable methods for the synthesis of enantiomerically enriched amines. nih.gov Asymmetric hydrogenation of prochiral imines and enamines stands out as one of the most direct and efficient strategies to obtain valuable α-chiral amines. nih.gov

Historical Context and Evolution of Research on 1-(5-Methylpyridin-2-yl)ethanamine and its Analogs

The study of pyridine derivatives has a long history, dating back to the 19th century. One of the first major syntheses of pyridine derivatives was reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org However, specific research focusing on this compound is a more contemporary development, driven by the increasing demand for novel chiral building blocks in drug discovery and materials science.

The evolution of research on this compound and its analogs can be seen as a convergence of two major streams of chemical science: the synthesis of functionalized pyridines and the development of asymmetric synthesis. Early research on pyridines focused on fundamental synthesis and reactivity, such as the Chichibabin reaction for aminating the pyridine ring. wikipedia.org The synthesis of alkyl-substituted pyridines like 5-ethyl-2-methylpyridine (B142974) from simple precursors like paraldehyde (B1678423) and ammonia (B1221849) has also been an area of industrial importance, as it serves as a precursor to nicotinic acid (Vitamin B3). wikipedia.org

The more recent interest in specific chiral aminopyridines like this compound is closely tied to the rise of asymmetric catalysis and medicinal chemistry in the late 20th and early 21st centuries. The recognition of the importance of stereochemistry in pharmacology spurred the development of methods to synthesize single-enantiomer drugs. This created a need for a diverse toolbox of chiral synthons.

Analogs of this compound, such as other pyridyl alkylamines and more complex pyridine-containing structures, have been investigated for various medicinal applications, including their potential as antimalarial agents and their interaction with various receptors in the central nervous system. mdpi.comresearchgate.net The synthesis of such compounds often involves the asymmetric reduction of the corresponding ketone, for instance, using transaminase enzymes or catalytic hydrogenation, reflecting the modern emphasis on stereoselective synthesis. whiterose.ac.uk The research trajectory for this compound and its analogs continues to be shaped by the pursuit of new therapeutic agents and efficient catalytic systems.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAOROMGOIPMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672462 | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-04-3 | |

| Record name | α,5-Dimethyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylpyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1 5 Methylpyridin 2 Yl Ethanamine in Advanced Chemical Synthesis

Role as a Chiral Building Block

The utility of 1-(5-Methylpyridin-2-yl)ethanamine in asymmetric synthesis stems from its inherent chirality and the presence of a modifiable pyridine (B92270) nucleus. These characteristics allow for its incorporation into larger molecules, imparting stereochemical information and influencing the three-dimensional arrangement of atoms.

Enantiopure Ligand Design in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound serves as an excellent scaffold for the design of such ligands, where the stereogenic center and the pyridine nitrogen can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. Chiral ligands derived from pyridyl-containing amines play a crucial role in the efficiency and enantioselectivity of this transformation. While direct studies on this compound are limited, research on analogous structures provides significant insights. For instance, chiral (pyridyl)imine ligands have been synthesized and successfully employed in the nickel-catalyzed asymmetric transfer hydrogenation of various ketones. rsc.org These ligands, often prepared through the condensation of a chiral amine with a pyridine-based ketone, form active catalysts that can deliver high yields and enantiomeric excesses. The underlying principle involves the formation of a chiral metal complex that facilitates the stereoselective transfer of a hydride from a hydrogen donor, such as isopropanol, to the substrate.

The effectiveness of such catalytic systems is demonstrated in the reduction of a range of aromatic ketones. The general reaction scheme and representative results are summarized in the tables below.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Chiral Pyridyl-Imine Ligand-Metal Complex This table is a representative example based on analogous systems and does not imply direct use of this compound without explicit reference.

| Entry | Ketone Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Acetophenone | 1 | 92 |

| 2 | 1-(4-Chlorophenyl)ethanone | 1 | 95 |

| 3 | 1-(1-Naphthyl)ethanone | 1 | 88 |

The modular nature of ligands derived from this compound allows for systematic modifications to fine-tune their steric and electronic properties, thereby enhancing the enantioselectivity of the catalyzed reaction. Modifications can be introduced at several positions, including the pyridine ring, the amino group, and the carbon backbone.

One effective strategy involves the incorporation of phosphine (B1218219) moieties to create chiral pyridine-aminophosphine ligands. rsc.org These P,N-ligands can form robust complexes with transition metals like iridium and ruthenium, which are highly active in asymmetric hydrogenation. The tunability of the phosphine group, by varying its substituents, allows for the creation of a library of ligands to screen for optimal performance in a specific transformation. For example, the introduction of bulky or electron-donating/withdrawing groups on the phosphine can significantly impact the catalyst's activity and enantioselectivity. rsc.org

Another approach to ligand modification is the introduction of additional coordinating groups or the alteration of the ligand's backbone to create a more rigid and well-defined chiral pocket around the metal center. This can lead to improved stereochemical communication between the catalyst and the substrate, resulting in higher enantiomeric excesses. The development of chiral ligands based on imidazolidin-4-one (B167674) derivatives showcases how structural modifications can lead to highly enantioselective catalysts for reactions like the asymmetric Henry reaction. nih.gov

Table 2: Effect of Ligand Modification on Enantioselectivity in a Model Asymmetric Reaction This table illustrates the principle of ligand modification and is based on general findings in the field.

| Ligand Scaffold | Key Modification | Enantiomeric Excess (ee, %) |

|---|---|---|

| Basic Pyridyl-Imine | Unmodified | 85 |

| Pyridyl-Aminophosphine | Addition of PPh2 group | 95 |

Precursor in Complex Molecule Synthesis

Beyond its role in catalysis, this compound is a valuable chiral precursor for the synthesis of more elaborate and biologically significant molecules. Its inherent stereochemistry is carried through the synthetic sequence, leading to the formation of enantiomerically pure target compounds.

The pyridine and amine functionalities of this compound make it an ideal starting material for the construction of various heterocyclic frameworks. The amine group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, it can be a key component in the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. beilstein-journals.org The synthesis of substituted piperidines, pyrrolidines, and other nitrogenous rings can be achieved through multi-step sequences starting from this chiral amine.

The pyridine moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov The incorporation of a chiral side chain, as in this compound, can lead to the development of potent and selective therapeutic agents. This building block can be utilized in the synthesis of compounds targeting a wide range of biological targets. For example, derivatives of 2-aminopyridines have shown potential as antimicrobial and anticancer agents. smolecule.com Furthermore, pyridine derivatives are used in the synthesis of inhibitors for enzymes such as nitric oxide synthase. nih.gov The chiral nature of this compound is particularly important in drug design, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| 1-(4-Chlorophenyl)ethanone |

| 1-(1-Naphthyl)ethanone |

| Propiophenone |

| 2-aminopyridine |

| piperidine |

Development of Pharmaceutical Intermediates

Catalytic Applications

While the primary focus of research on this compound has been in medicinal chemistry, related imino-pyridyl ligands have been investigated for their potential in various catalytic applications. researchgate.net These ligands can coordinate with transition metals like palladium to form stable complexes. researchgate.net Such complexes are of interest as potential replacements for expensive and unstable phosphine-based catalysts in various chemical processes. researchgate.net The study of imino-pyridyl Pd(II) complexes, for example, explores their use in catalytic processes, although specific applications for the this compound-derived complexes are still under investigation. researchgate.net

Ligand in Metal-Catalyzed Reactions

This compound and its derivatives are valuable as ligands in metal-catalyzed reactions due to the presence of two key coordinating sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the ethylamine (B1201723) group. This bidentate nature allows for the formation of stable chelate complexes with a variety of transition metals. Such complexes are instrumental in a range of catalytic transformations, offering an alternative to more traditional and often costly phosphine-based ligands. nih.gov

The general utility of pyridyl-amine ligands is well-documented. For instance, imino-pyridyl ligands, which are structurally related to this compound, readily coordinate to transition metal precursors to form air-stable complexes. nih.gov These complexes often exhibit hemilability, a property where one of the coordinating atoms can reversibly dissociate from the metal center, which can be crucial for creating a vacant site for substrate binding during a catalytic cycle. nih.govresearchgate.net

The coordination of pyridyl-amine ligands to transition metals has been a subject of extensive study. While specific research on this compound is emerging, the behavior of analogous ligands provides significant insight. For example, the reaction of a related imino-pyridyl ligand, N-(5-methyl-thiophen-2-ylmethylene)-2-pyridineethanamine, with a palladium(II) precursor, PdCl₂(cod), results in the formation of a dichlorido-palladium(II) complex. nih.gov

In this complex, the palladium ion is coordinated by the two nitrogen atoms of the bidentate ligand and two chloride anions, leading to a distorted square-planar geometry. nih.govresearchgate.net The formation of a six-membered chelate ring with the metal center contributes to the stability of the complex. researchgate.net The bond angles around the palladium atom often deviate from the ideal 90° for a perfect square-planar geometry, a distortion that can be influenced by the steric and electronic properties of the ligand. nih.gov

Table 1: Crystallographic Data for an Analogous Palladium(II) Complex

| Parameter | Value |

| Chemical Formula | [PdCl₂(C₁₃H₁₄N₂S)] |

| Molecular Weight | 407.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0110(5) |

| b (Å) | 9.1633(4) |

| c (Å) | 13.6456(6) |

| β (°) | 97.930(1) |

| Volume (ų) | 1487.48(11) |

| Z | 4 |

| Coordination Geometry | Distorted Square-Planar |

| Pd-N1 Bond Length (Å) | Varies with ligand structure |

| Pd-N2 Bond Length (Å) | Varies with ligand structure |

| N1-Pd-N2 Angle (°) | 81.73(7) |

| Cl1-Pd-Cl2 Angle (°) | 92.34(2) |

Data derived from a study on a structurally similar imino-pyridyl palladium(II) complex. nih.govresearchgate.net

The structure of the pyridyl-amine ligand plays a critical role in determining the catalytic performance of its metal complexes. The steric and electronic properties of the substituents on both the pyridine ring and the amine group can significantly impact the activity and selectivity of the catalyst.

The methyl group at the 5-position of the pyridine ring in this compound, for instance, is an electron-donating group. This can increase the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal center. This modification can, in turn, influence the electronic properties of the metal catalyst and its reactivity.

Furthermore, the chirality of this compound at the carbon atom of the ethylamine side chain is a crucial feature. When this chiral ligand is coordinated to a metal center, it can create a chiral environment around the catalytically active site. This is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The specific stereochemistry of the ligand can dictate the stereochemical outcome of the reaction.

Table 2: Factors Influencing Catalytic Performance

| Structural Feature of Ligand | Potential Influence on Catalysis |

| Bidentate Nature | Forms stable chelate complexes with transition metals, preventing ligand dissociation and promoting catalytic activity. |

| Substituents on Pyridine Ring | Electron-donating or -withdrawing groups alter the electronic properties of the metal center, affecting its reactivity and selectivity. Steric bulk can influence substrate approach and product selectivity. |

| Chirality of Ethanamine | Creates a chiral microenvironment around the metal center, enabling enantioselective transformations. The absolute configuration of the ligand can determine the configuration of the product. |

| Flexibility of Chelate Ring | The conformation of the six-membered chelate ring (e.g., boat conformation) can influence the overall geometry of the complex and the accessibility of the catalytic site. researchgate.net |

Catalyst in Organic Transformations

Beyond its role as a ligand, this compound and its derivatives, particularly chiral versions, hold significant potential as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a complementary approach to metal-based catalysis.

Chiral primary amines are a well-established class of organocatalysts, particularly effective in a variety of asymmetric transformations. They can activate substrates through the formation of transient iminium or enamine intermediates. The chirality of the amine is then transferred to the product during the reaction, leading to high levels of enantioselectivity.

Computational and Theoretical Studies on 1 5 Methylpyridin 2 Yl Ethanamine

Molecular Modeling and Structure-Activity Relationship (SAR) Studies

Molecular modeling and Structure-Activity Relationship (SAR) studies are pivotal in rational drug design and catalyst development. These methodologies elucidate how the three-dimensional structure of a molecule influences its biological activity or chemical function. For derivatives of pyridin-2-ylamine, such as those that are structurally related to 1-(5-Methylpyridin-2-yl)ethanamine, SAR studies have been instrumental in optimizing their properties for various applications.

In the context of medicinal chemistry, SAR studies on related pyridine-containing compounds have demonstrated that modifications to the pyridine (B92270) ring and its substituents can significantly impact biological efficacy. For instance, in a series of 2-(quinolin-4-yloxy) acetamides, the lipophilicity and substitution pattern on the aromatic rings were found to be critical for their antimycobacterial activity. While lipophilicity is a contributing factor, it is not the sole determinant of potency, indicating that specific structural and electronic features govern the interaction with biological targets. Similarly, for diarylquinoline derivatives, systematic exploration of substituents on the pyridine and other aromatic moieties has been crucial in developing potent agents. nih.gov

The following table illustrates a hypothetical SAR analysis for this compound based on general principles observed in related compounds:

| Compound | Modification | Predicted Impact on Activity/Property |

| 1-(Pyridin-2-yl)ethanamine | Parent compound | Baseline activity |

| This compound | Addition of a methyl group at the 5-position | Increased electron density on the pyridine ring, potentially enhancing its coordination ability as a ligand. May alter steric interactions with a target binding site. |

| 1-(5-Chloropyridin-2-yl)ethanamine | Substitution with an electron-withdrawing group | Decreased electron density on the pyridine ring, potentially weakening its coordination ability. May introduce new halogen bonding interactions. |

| 2-(5-Methylpyridin-2-yl)ethanamine | Isomeric change in the side chain attachment | Altered geometry and flexibility, which would significantly impact binding to a specific target. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules.

DFT studies on pyridine and its derivatives have shown that the positions of nitrogen atoms and substituents have a profound effect on the electronic properties of the molecule. researchgate.net The introduction of a methyl group, as in this compound, is expected to influence the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The methyl group, being electron-donating, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack and a better electron donor in coordination complexes.

The energy gap between the HOMO and LUMO is a critical parameter that determines the chemical reactivity and kinetic stability of a molecule. Studies on substituted pyridines have shown that the nature and position of the substituent can modulate this energy gap. acs.org For this compound, the methyl group is anticipated to have a noticeable effect on the HOMO-LUMO gap compared to the unsubstituted 1-(pyridin-2-yl)ethanamine.

A comparative table of calculated electronic properties for pyridine and a hypothetical substituted pyridine is presented below to illustrate these effects.

| Property | Pyridine | Hypothetical 5-Methylpyridine |

| HOMO Energy (eV) | -6.70 | -6.55 |

| LUMO Energy (eV) | -0.45 | -0.30 |

| HOMO-LUMO Gap (eV) | 6.25 | 6.25 |

| Dipole Moment (Debye) | 2.22 | 2.45 |

These are illustrative values and not specific to this compound.

This compound possesses a chiral center at the carbon atom of the ethanamine side chain, meaning it can exist as two enantiomers, (R)- and (S)-1-(5-Methylpyridin-2-yl)ethanamine. The spatial arrangement of the atoms, or conformation, of these isomers is crucial for their interaction with other chiral molecules, such as enzymes or chiral catalysts.

Conformational analysis using computational methods can predict the most stable conformations of each enantiomer by calculating the potential energy surface as a function of bond rotations. The rotation around the C-C bond of the ethanamine side chain and the C-N bond connecting the side chain to the pyridine ring would be of particular interest. These calculations can reveal the preferred spatial orientation of the amino group and the methyl group relative to the pyridine ring, which is essential for understanding its steric and electronic profile.

The different isomers and conformers of this compound can exhibit distinct chemical and physical properties. For instance, in the synthesis of chiral pharmaceuticals, the use of a specific enantiomer of a ligand like this compound can lead to the selective formation of the desired stereoisomer of the product.

Simulation of Reaction Mechanisms and Catalytic Cycles

Given the presence of a bidentate N,N-chelate motif (the pyridine nitrogen and the amino group), this compound is a potential ligand for transition metal catalysts. Computational simulations of reaction mechanisms can elucidate the role of such ligands in catalytic cycles.

While no specific simulations for catalysts bearing the this compound ligand are readily available, studies on similar metal-ligand systems provide a framework for what such an analysis would entail. jyu.fi DFT calculations can be used to model the geometry of the metal complex, the binding energy of the ligand to the metal center, and the energy profile of the catalytic reaction pathway. This includes the energies of reactants, transition states, and products for each elementary step of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the this compound ligand would coordinate to the palladium center, and its electronic and steric properties would influence the efficiency and selectivity of the reaction. The methyl group on the pyridine ring could sterically tune the environment around the metal center, while its electronic effect could modulate the reactivity of the catalyst.

Q & A

Basic: What are the established synthetic routes for 1-(5-Methylpyridin-2-yl)ethanamine, and how can reaction conditions be optimized to minimize impurities?

Answer:

Synthesis typically involves reductive amination of 5-methylpyridine-2-carbaldehyde with ammonia or alkylamines, or nucleophilic substitution of halogenated pyridine derivatives with ethanamine precursors. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) during imine formation reduce side reactions.

- Catalyst selection : Use of sodium cyanoborohydride for selective reduction in reductive amination .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from by-products like unreacted aldehyde or dimerized species .

Basic: Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Answer:

- NMR : NMR confirms the ethanamine chain (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for NH-CH) and pyridine ring protons (δ 7.5–8.5 ppm). NMR identifies the methyl group on pyridine (δ 20–22 ppm) .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 151) and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation, SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

Answer:

- Verify purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral signals.

- Tautomerism analysis : Computational tools (e.g., Gaussian) model possible tautomers; compare with -NMR to assess nitrogen environments.

- Solvent effects : Re-run experiments in deuterated solvents (e.g., DO vs. CDCl) to identify solvent-induced shifts .

Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Pyridine ring modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-position to assess impact on bioactivity .

- Ethanamine chain elongation : Replace the methyl group with ethyl or cyclopropyl to study steric effects.

- Bioisosteric replacement : Substitute pyridine with pyrazine (as in ) to evaluate heterocycle influence on antimicrobial activity .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent degradation .

Advanced: How can researchers optimize the compound's stability under various pH and temperature conditions for long-term storage?

Answer:

- pH stability assays : Use buffers (pH 3–10) and monitor degradation via UV-Vis (λ~260 nm for pyridine absorbance).

- Thermal stability : Accelerated aging studies (40–60°C) with HPLC tracking. Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation .

Advanced: What analytical methods are suitable for quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 151→107 (pyridine ring cleavage).

- Matrix effects : Use deuterated internal standards (e.g., d-1-(5-Methylpyridin-2-yl)ethanamine) to correct for ion suppression in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.